molecular formula C8H2F5NO B2966367 2,4-Difluoro-3-(trifluoromethoxy)benzonitrile CAS No. 1806314-81-7

2,4-Difluoro-3-(trifluoromethoxy)benzonitrile

Cat. No.: B2966367
CAS No.: 1806314-81-7
M. Wt: 223.102
InChI Key: HJESAQICKUPRBX-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H2F5NO It is characterized by the presence of both difluoro and trifluoromethoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-(trifluoromethoxy)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethoxy group onto a benzonitrile scaffold. One common method involves the reaction of 2,4-difluorobenzonitrile with a trifluoromethoxy reagent under specific conditions. For instance, the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate can be achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce corresponding oxides or hydroxylated compounds.

Scientific Research Applications

2,4-Difluoro-3-(trifluoromethoxy)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The trifluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzonitrile: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    3-(Trifluoromethoxy)benzonitrile: Contains the trifluoromethoxy group but lacks the difluoro substitution, leading to variations in reactivity and applications.

    2,4,6-Trifluorobenzonitrile:

Uniqueness

2,4-Difluoro-3-(trifluoromethoxy)benzonitrile is unique due to the combination of difluoro and trifluoromethoxy groups on the benzonitrile core. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,4-difluoro-3-(trifluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-5-2-1-4(3-14)6(10)7(5)15-8(11,12)13/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJESAQICKUPRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806314-81-7
Record name 2,4-Difluoro-3-(trifluoromethoxy)benzonitrile
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